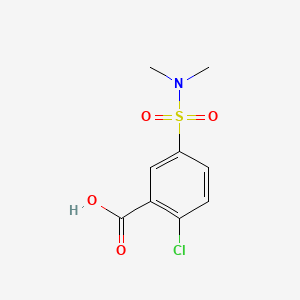

2-Chloro-5-dimethylsulfamoyl-benzoic acid

Description

BenchChem offers high-quality 2-Chloro-5-dimethylsulfamoyl-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-dimethylsulfamoyl-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(dimethylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZFXVLKFOAKRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37088-27-0 | |

| Record name | 2-chloro-5-(dimethylsulfamoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Crucial Role of 2,4-Dichloro-5-sulfamoylbenzoic Acid in the Synthesis of Furosemide: A Technical Guide

Executive Summary: Furosemide, a potent loop diuretic, is a cornerstone in the management of edema and hypertension. Its synthesis is a well-established process in pharmaceutical manufacturing, critically hinging on the specific chemical architecture of its key precursor. This guide provides an in-depth examination of the synthesis of furosemide, with a focused analysis on the indispensable role of the starting material, 2,4-dichloro-5-sulfamoylbenzoic acid. We will explore the mechanistic underpinnings of the core chemical transformation, provide a detailed experimental protocol, and discuss the structure-activity relationship that makes this synthesis both efficient and reliable for producing a clinically vital medication.

Introduction to Furosemide and its Synthesis

Furosemide, chemically known as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, has been a mainstay in treating fluid overload conditions for decades. Its primary mechanism of action involves the inhibition of the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.[1][2][3] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water, thereby reducing fluid volume in the body.[4][5]

The industrial synthesis of furosemide is a multi-step process that typically begins with 2,4-dichlorobenzoic acid.[6][5] This starting material undergoes chlorosulfonation followed by ammonolysis to yield the key intermediate: 2,4-dichloro-5-sulfamoylbenzoic acid.[6][7] This intermediate is then reacted with furfurylamine to produce furosemide.[8][9] It is important to note that while the topic specified "2-Chloro-5-dimethylsulfamoyl-benzoic acid," the well-established and commercially significant synthesis of furosemide utilizes 2,4-dichloro-5-sulfamoylbenzoic acid. The presence of the unsubstituted sulfamoyl group (-SO2NH2) is a defining structural feature of furosemide.

The Keystone Precursor: 2,4-Dichloro-5-sulfamoylbenzoic Acid

The successful synthesis of furosemide is fundamentally dependent on the chemical properties of 2,4-dichloro-5-sulfamoylbenzoic acid, also known as Lasamide.[10][11][12] This molecule is meticulously designed with specific functional groups that direct the course of the subsequent reaction.[10]

-

The Carboxylic Acid Group (-COOH): This group is a key feature of the final furosemide molecule and contributes to its overall acidity.[5]

-

The Sulfamoyl Group (-SO2NH2): This is a critical pharmacophore for diuretic activity. Its electron-withdrawing nature also plays a role in activating the benzene ring for the subsequent nucleophilic aromatic substitution.

-

The Chlorine Atoms (-Cl): The two chlorine atoms at positions 2 and 4 are powerful electron-withdrawing groups. Their presence is crucial for activating the benzene ring, making it susceptible to nucleophilic attack by furfurylamine. The chlorine at position 4 is ultimately displaced during the reaction.

The purity of this intermediate is paramount, as any impurities can be carried through the synthesis, potentially leading to a final drug product with reduced efficacy or an unfavorable side-effect profile.[10]

The Core Reaction: Nucleophilic Aromatic Substitution

The final and most critical step in the synthesis of furosemide is the reaction between 2,4-dichloro-5-sulfamoylbenzoic acid and furfurylamine.[8][9] This reaction is a classic example of nucleophilic aromatic substitution (SNAr).

Mechanism: The reaction proceeds via the formation of a Meisenheimer complex, a resonance-stabilized intermediate.[13][14] The furfurylamine, acting as a nucleophile, attacks the carbon atom at position 2 of the 2,4-dichloro-5-sulfamoylbenzoic acid. This position is activated by the electron-withdrawing effects of the adjacent carboxylic acid group and the sulfamoyl group. The chlorine atom at position 2 is subsequently displaced, leading to the formation of furosemide. The reaction is typically carried out in a high-boiling point solvent and in the presence of an acid-binding agent to neutralize the hydrochloric acid formed as a byproduct.[8]

The choice of furfurylamine as the nucleophile is specific and contributes to the overall pharmacological profile of furosemide.

Experimental Protocol: Synthesis of Furosemide

The following is a representative experimental protocol for the synthesis of furosemide from 2,4-dichloro-5-sulfamoylbenzoic acid. This protocol is based on established methodologies and is intended for informational purposes.[8][15]

Materials and Equipment:

-

2,4-dichloro-5-sulfamoylbenzoic acid

-

Furfurylamine

-

Sodium bicarbonate (or another suitable acid-binding agent)

-

Dimethyl sulfoxide (DMSO) or another suitable high-boiling point solvent

-

Hydrochloric acid (for pH adjustment)

-

Ethanol and water (for recrystallization)

-

Activated carbon

-

Reaction flask with a condenser and stirrer

-

Heating mantle

-

Filtration apparatus

-

pH meter

Procedure:

-

Reaction Setup: In a reaction flask, combine 2,4-dichloro-5-sulfamoylbenzoic acid and sodium bicarbonate in dimethyl sulfoxide.

-

Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen.

-

Heating: Heat the mixture to a specified temperature (e.g., 130°C) with stirring.

-

Addition of Furfurylamine: Slowly add furfurylamine to the reaction mixture.

-

Reaction: Maintain the reaction at temperature for several hours (e.g., 3-6 hours) until completion.

-

Precipitation: Cool the reaction mixture and adjust the pH with hydrochloric acid to precipitate the crude furosemide.

-

Filtration: Filter the crude product and wash it with water.

-

Purification (Recrystallization):

-

Dissolve the crude product in a mixture of ethanol and water, adjusting the pH to be basic (e.g., >7) to aid dissolution.

-

Heat the solution and treat with activated carbon to decolorize.

-

Hot filter the solution to remove the activated carbon.

-

Cool the filtrate and adjust the pH with hydrochloric acid to precipitate the purified furosemide.

-

-

Final Isolation: Filter the purified furosemide, wash with water, and dry to obtain the final product.

Data Presentation and Visualization

Table 1: Representative Reaction Parameters for Furosemide Synthesis

| Parameter | Value |

| Starting Material | 2,4-dichloro-5-sulfamoylbenzoic acid |

| Reagent | Furfurylamine |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Acid-binding agent | Sodium Bicarbonate |

| Reaction Temperature | 130°C |

| Reaction Time | 3-6 hours |

| Typical Yield | ~71% |

Diagram 1: Synthesis of Furosemide

Caption: Reaction pathway for the synthesis of furosemide.

Conclusion

The synthesis of furosemide is a testament to the precision of organic chemistry in pharmaceutical development. The central role of 2,4-dichloro-5-sulfamoylbenzoic acid is undeniable; its specific substitution pattern of chloro, sulfamoyl, and carboxylic acid groups is expertly designed to facilitate a high-yield nucleophilic aromatic substitution reaction with furfurylamine. Understanding the nuances of this synthesis, from the function of the starting material to the optimization of reaction conditions, is crucial for ensuring the consistent and high-quality production of this vital diuretic medication.

References

- Dr. Oracle. (2025, February 17). What is the mechanism of action of Lasix (Furosemide)?.

-

Wikipedia. (n.d.). Furosemide. [Link]

-

Oxford Medical Education. (2022, June 7). Furosemide. [Link]

- The Impact of 2,4-Dichloro-5-sulfamoylbenzoic Acid on Diuretic Drug Development. (2026, February 16).

-

Dr Matt & Dr Mike. (2017, July 18). Frusemide - Mechanism of Action. YouTube. [Link]

-

Siddiqui, W. J., & Basit, H. (2023, May 8). Furosemide. In StatPearls. StatPearls Publishing. [Link]

- FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 19).

-

Pat Impex. (n.d.). 2,4-Dichloro-5-Sulfamoylbenzoic Acid (Lasamide). [Link]

- Preparation method of furosemide. (2016).

-

A benign-by-design sustainable protocol for the synthesis of furosemide. (2024, May 22). Zenodo. [Link]

- A kind of preparation method of furosemide. (2016).

-

Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. (2022). PMC. [Link]

- Process for the preparation of furosemide. (1995).

-

GPAT Discussion Center. (2019, June 9). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. YouTube. [Link]

-

Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. (2023, March 6). PMC. [Link]

-

The synthesis of furosemide concludes with the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine in a nucleophilic aromatic substitution reaction involving the formation of a Meisenheimer complex. (2016, August 3). Chegg.com. [Link]

-

The synthesis of furosemide concludes with the reaction of 2, 4-dichloro-5-sulfamoylbenzoic acid with furfurylamine in a nucleophilic aromatic substitution reaction involving the formation of a Meisenheimer complex. (2017, May 1). Chegg.com. [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. Furosemide - Oxford Medical Education [oxfordmedicaleducation.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Furosemide - Wikipedia [en.wikipedia.org]

- 5. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]

- 9. zenodo.org [zenodo.org]

- 10. nbinno.com [nbinno.com]

- 11. patimpex.co.in [patimpex.co.in]

- 12. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chegg.com [chegg.com]

- 14. chegg.com [chegg.com]

- 15. CN106117168A - A kind of preparation method of furosemide - Google Patents [patents.google.com]

thermal stability profile of sulfamoyl benzoic acid derivatives

An In-depth Technical Guide to the Thermal Stability Profile of Sulfamoyl Benzoic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Publication Date: February 24, 2026

Abstract

Sulfamoyl benzoic acid derivatives are a cornerstone scaffold in medicinal chemistry, integral to the development of a wide range of therapeutic agents.[1][2] Their efficacy and safety are intrinsically linked to their physicochemical properties, among which thermal stability is paramount. This property dictates manufacturing processes, formulation strategies, storage conditions, and ultimately, the shelf-life of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive examination of the , synthesizing theoretical principles with practical, field-proven analytical methodologies. We will explore the structural factors governing thermal degradation, detail robust protocols for thermal analysis, and interpret decomposition data to provide researchers, scientists, and drug development professionals with the critical insights needed for effective application of this versatile class of compounds.

The Foundational Importance of Thermal Stability

In drug development, the thermal stability of a molecule is not merely an academic data point; it is a critical parameter with profound real-world implications. It influences:

-

API Manufacturing: High temperatures are often employed during synthesis, purification, and drying. A thorough understanding of a compound's thermal limits is essential to prevent degradation and ensure the purity and integrity of the final product.[3]

-

Formulation Development: Processes such as milling, granulation, and tablet compression can generate localized heat. An unstable compound may degrade, leading to loss of potency or the formation of toxic impurities.

-

Storage and Shelf-life: The Arrhenius equation dictates that the rate of chemical reactions, including degradation, increases with temperature. A molecule's thermal profile is therefore a key determinant in establishing appropriate storage conditions (e.g., room temperature, refrigeration) and defining its viable shelf-life.

-

Safety: Uncontrolled thermal decomposition can be hazardous, potentially leading to the release of toxic gases or creating an explosive risk, especially with fine dusts.[4] The combustion of sulfamoyl benzoic acid derivatives can produce carbon monoxide, carbon dioxide, and poisonous oxides of nitrogen and sulfur.[4]

The sulfamoyl benzoic acid scaffold, with its combination of a carboxylic acid and a sulfonamide group, presents a unique profile where intramolecular interactions and substituent effects play a significant role in overall stability.[5]

Theoretical Underpinnings of Thermal Stability

The inherent stability of a sulfamoyl benzoic acid derivative is governed by a combination of electronic, steric, and intermolecular effects. The relative positions of the sulfamoyl and carboxyl groups (ortho, meta, para) are a primary determinant of this stability.[5]

Electronic Effects of Substituents

The electron density of the aromatic ring is a key factor in its stability. The introduction of various substituents can either stabilize or destabilize the molecule.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), halogens, or the sulfamoyl group (-SO₂NH₂) itself withdraw electron density from the aromatic ring. This delocalization of charge can stabilize the ground state of the molecule, increasing the energy barrier required for thermal degradation.[3] Studies on related compounds have shown that the decomposition temperature often decreases with the electron-withdrawing capacity of substituents on the aromatic ring.[6]

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains increase the electron density of the ring, which can enhance resonance stability.[3] However, this must be balanced, as excessive electron donation can sometimes lead to instability.[3]

Steric Hindrance and Isomeric Positioning

The spatial arrangement of functional groups significantly impacts stability.

-

Ortho Isomers: The close proximity of the bulky sulfamoyl and carboxylic acid groups can lead to considerable steric strain. This strain can provide a thermodynamic driving force for degradation, as decomposition relieves this unfavorable interaction. The neighboring carboxylic acid group could also potentially participate in intramolecular catalysis of hydrolysis or decomposition.[5]

-

Meta Isomers: With the functional groups separated, steric strain is reduced compared to the ortho position. This often results in greater thermal stability.

-

Para Isomers: This configuration typically represents the most stable arrangement. The groups are maximally separated, minimizing steric hindrance. Furthermore, the strong electron-withdrawing effects of both groups are distributed effectively across the molecule, leading to a more stabilized ground state.[5] For example, 4-sulfamoylbenzoic acid has a high melting point of 285-295 °C, indicating significant thermal stability.[7]

Caption: Key factors influencing the thermal stability of sulfamoyl benzoic acid derivatives.

Core Analytical Techniques: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for characterizing the thermal properties of pharmaceutical compounds.[8] When used in conjunction, often as a simultaneous TGA-DSC analysis, they provide a comprehensive picture of melting, decomposition, and other thermal events.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature or time. For a sulfamoyl benzoic acid derivative, a typical TGA curve is expected to show a stable baseline until the onset of decomposition, followed by a significant mass loss step.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. The resulting thermogram reveals endothermic events (like melting) and exothermic events (like some decompositions or crystalline transformations).[8][9] For a typical crystalline derivative, the DSC curve would show a sharp endothermic peak corresponding to its melting point. This may be followed by either endothermic or exothermic events at higher temperatures associated with decomposition.[8][9]

Experimental Protocols for Thermal Stability Assessment

The following protocols are designed as self-validating systems to ensure accurate and reproducible characterization of thermal stability.

Workflow for Thermal Analysis

Caption: Standardized workflow for TGA and DSC thermal stability analysis.

Protocol for Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and quantify mass loss.

-

Methodology:

-

Instrument Calibration: Calibrate the instrument's balance using a certified weight. Calibrate the furnace temperature using certified magnetic or metallic standards.

-

Sample Preparation: Place 3-5 mg of the finely ground sulfamoyl benzoic acid derivative into a clean alumina or platinum crucible.

-

Instrument Setup:

-

Purge Gas: Use an inert gas, such as dry nitrogen, at a flow rate of 20-40 mL/min. Rationale: This prevents oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.

-

Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to a suitable upper limit (e.g., 600 °C) at a heating rate of 10 °C/min. Rationale: A 10 °C/min heating rate is standard for screening and provides a good balance between resolution and experiment time.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) using the extrapolated onset function in the analysis software. Quantify the percentage mass loss for each decomposition step.

-

Protocol for Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and observe thermal events associated with decomposition.

-

Methodology:

-

Instrument Calibration: Calibrate the temperature and heat flow of the instrument using a high-purity standard, such as indium.[9]

-

Sample Preparation: Accurately weigh 2-3 mg of the sample into a sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as a reference.[8]

-

Instrument Setup:

-

Purge Gas: Use dry nitrogen at a flow rate of 30-50 mL/min.

-

Temperature Program: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to a point beyond the final decomposition observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.[8]

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point from the peak of the endothermic transition. Observe any subsequent endothermic or exothermic events and correlate them with the mass loss steps observed in the TGA data.[9]

-

Interpreting Thermal Profiles: Structure-Stability Relationships

By analyzing a range of derivatives, clear structure-stability relationships emerge. The nature and position of substituents on the aromatic ring and the sulfonamide nitrogen are critical in determining the thermal profile.[1]

Predicted Thermal Properties of Isomers

Based on theoretical principles, a relative stability trend can be predicted. Direct comparative data is often limited, making these predictions a valuable starting point for experimental design.[5]

| Isomer Position | Key Influencing Factors | Predicted Relative Thermal Stability | Rationale |

| Ortho | Steric Hindrance, Potential for Intramolecular Catalysis | Lower | Close proximity of bulky groups leads to steric strain, which can be relieved upon decomposition, providing a thermodynamic driving force.[5] |

| Meta | Reduced Steric Hindrance | Intermediate | Functional groups are sufficiently separated to minimize most steric strain, leading to improved stability over the ortho isomer. |

| Para | Minimal Steric Hindrance, Effective Electronic Stabilization | Higher | Groups are maximally separated, and the electron-withdrawing effects are optimally distributed across the aromatic system, creating a more stable molecule.[5] |

Decomposition Pathways

The thermal degradation of sulfamoyl benzoic acid derivatives is a complex process that can involve multiple pathways. Based on studies of related sulfonamides and benzoic acids, likely decomposition events include:

-

Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as CO₂. Studies on benzoic acid derivatives in high-temperature water show this is a common degradation route, leading to the formation of a sulfamoyl benzene intermediate.[10]

-

S-N Bond Cleavage: The sulfonamide bond can cleave, releasing SO₂ and forming an aniline derivative.

-

S-C Bond Cleavage: Cleavage of the bond between the sulfur atom and the aromatic ring can also occur, which is a common degradation pathway for various sulfonamides.[11]

-

Pyrolysis: At very high temperatures, the aromatic ring itself will fragment, leading to the formation of carbonaceous residue and the release of various gaseous products.[12]

Conclusion and Future Directions

The thermal stability of sulfamoyl benzoic acid derivatives is a multifaceted property governed by a delicate interplay of electronic and steric factors. A systematic approach using robust analytical techniques like TGA and DSC is essential for accurately characterizing this profile. The insights gained are not merely procedural but are fundamental to guiding the safe and effective development of new pharmaceuticals. As a general principle, para-substituted isomers tend to offer the highest thermal stability due to minimized steric hindrance and effective electronic delocalization. Future research should focus on building a comprehensive experimental database to quantitatively correlate substituent properties with specific decomposition temperatures, further refining our predictive models and enabling the rational design of more stable and robust drug candidates.

References

- Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry - Benchchem.

- An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide - Benchchem.

- Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC.

- 4-Sulfamoylbenzoic acid - ChemBK.

- Collected thermogravimetric analysis (TGA) graphs of sulfenamides...

- 4-Sulfamoylbenzoic acid - Santa Cruz Biotechnology.

- Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed.

- Synthesis and characterization of benzoylated sulfamoyl carboxylic acids - MedCrave.

- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC.

- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.

- Synthesis and characterization of benzoylated sulfamoyl carboxylic acids - ResearchG

- 3-Sulfamoylbenzoic acid | C7H7NO4S | CID 229352 - PubChem.

- 2-Sulfamoylbenzoic acid | C7H7NO4S | CID 69436 - PubChem - NIH.

- A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers - Benchchem.

- A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies - Benchchem.

- Impact of Substituent Positioning on the Thermal Stability of Benzene Deriv

- Study of the thermal properties of deriv

- EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google P

- Substituent structure variances alter degradation pathways of sulfonamides in UV/PAA system: Insights from intermediates, ROS, and DFT calcul

- Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Deriv

- (PDF)

- Degradation of benzoic acid and its derivatives in subcritical w

- CA1082191A - Process for the preparation of sulfamylbenzoic acids - Google P

- Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry.

- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.

- The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applic

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. longdom.org [longdom.org]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. azom.com [azom.com]

- 10. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substituent structure variances alter degradation pathways of sulfonamides in UV/PAA system: Insights from intermediates, ROS, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

reagents for chlorination of 5-dimethylsulfamoyl-benzoic acid

An Application Note and Protocol for the Chlorination of 5-Dimethylsulfamoyl-benzoic Acid

Introduction

5-Dimethylsulfamoyl-benzoyl chloride is a critical building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its preparation from the corresponding carboxylic acid is a fundamental yet crucial step that requires careful selection of reagents and optimization of reaction conditions to ensure high yield and purity. This document provides a detailed guide for researchers and drug development professionals on the effective chlorination of 5-dimethylsulfamoyl-benzoic acid, focusing on the practical application of common chlorinating agents, the rationale behind their selection, and detailed protocols for their use.

Selecting the Appropriate Chlorinating Agent

The conversion of a carboxylic acid to an acyl chloride is a common transformation in organic synthesis. The choice of the chlorinating agent is paramount and depends on several factors, including the reactivity of the starting material, the desired purity of the product, and the scale of the reaction. For a substrate like 5-dimethylsulfamoyl-benzoic acid, which contains an electron-withdrawing sulfamoyl group, the reactivity of the carboxylic acid is reduced, necessitating a potent chlorinating agent. The most commonly employed and effective reagents for this transformation are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and to a lesser extent, phosphorus pentachloride (PCl₅).

Comparative Analysis of Common Chlorinating Agents

| Reagent | Formula | Boiling Point (°C) | Key Advantages | Key Disadvantages |

| Thionyl Chloride | SOCl₂ | 76 | - Gaseous byproducts (SO₂ and HCl) are easily removed.- Cost-effective. | - Can lead to side reactions if not used carefully.- Higher boiling point requires distillation for removal of excess reagent. |

| Oxalyl Chloride | (COCl)₂ | 63-64 | - Gaseous byproducts (CO, CO₂, and HCl) are easily removed.- Generally provides cleaner reactions and higher yields. | - More expensive than thionyl chloride.- Can decompose to phosgene, which is highly toxic. |

| Phosphorus Pentachloride | PCl₅ | 160 (sublimes) | - Highly reactive. | - Solid reagent, which can be difficult to handle.- Produces a solid byproduct (POCl₃) that can complicate purification. |

Expert Insight: For the chlorination of 5-dimethylsulfamoyl-benzoic acid, both thionyl chloride and oxalyl chloride are excellent choices. Oxalyl chloride often provides a cleaner reaction with easier workup due to the volatility of all its byproducts. However, thionyl chloride is a more economical option, especially for large-scale synthesis, and is highly effective when used with a catalytic amount of N,N-dimethylformamide (DMF). The use of a catalyst is highly recommended for this substrate to facilitate the reaction, which might otherwise be sluggish due to the deactivating effect of the sulfamoyl group.

Reaction Mechanism: The Role of a Catalyst

The chlorination of carboxylic acids with thionyl chloride or oxalyl chloride is significantly accelerated by the addition of a catalytic amount of DMF. The DMF acts as a catalyst by first reacting with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent than the chlorinating agent itself. This intermediate then reacts with the carboxylic acid to form the desired acyl chloride, regenerating the catalyst in the process.

Detailed Experimental Protocols

Protocol 1: Chlorination using Thionyl Chloride

Materials:

-

5-Dimethylsulfamoyl-benzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous toluene (or another high-boiling inert solvent)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Schlenk line or nitrogen/argon source

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add 5-dimethylsulfamoyl-benzoic acid (1.0 eq).

-

Add anhydrous toluene to the flask to create a slurry.

-

Slowly add thionyl chloride (2.0-3.0 eq) to the slurry at room temperature.

-

Add a catalytic amount of DMF (0.05-0.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

-

The resulting crude 5-dimethylsulfamoyl-benzoyl chloride can be used directly in the next step or purified by distillation or recrystallization if necessary.

Protocol 2: Chlorination using Oxalyl Chloride

Materials:

-

5-Dimethylsulfamoyl-benzoic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Rotary evaporator

-

Standard laboratory glassware

-

Schlenk line or nitrogen/argon source

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a gas outlet connected to a bubbler under an inert atmosphere, add 5-dimethylsulfamoyl-benzoic acid (1.0 eq).

-

Add anhydrous DCM to the flask to dissolve or suspend the starting material.

-

Add a catalytic amount of DMF (0.01-0.05 eq) to the mixture.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add oxalyl chloride (1.5-2.0 eq) to the reaction mixture. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

-

Once the reaction is complete (indicated by the cessation of gas evolution), remove the solvent and any remaining volatile byproducts under reduced pressure using a rotary evaporator.

-

The resulting crude 5-dimethylsulfamoyl-benzoyl chloride is often of high purity and can be used without further purification.

Characterization of 5-Dimethylsulfamoyl-benzoyl Chloride

The successful formation of the acyl chloride can be confirmed by standard analytical techniques:

-

Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a sharp C=O stretch for the acyl chloride at a higher frequency (typically 1750-1800 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the acidic proton signal of the carboxylic acid in ¹H NMR. The chemical shifts of the aromatic protons will also be affected by the change in the functional group.

Experimental Workflow Diagram

Caption: Workflow for the chlorination of 5-dimethylsulfamoyl-benzoic acid.

Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| Incomplete Reaction | - Insufficient amount of chlorinating agent.- Reaction time is too short or temperature is too low.- Inadequate catalysis. | - Increase the equivalents of the chlorinating agent.- Extend the reaction time or increase the temperature.- Ensure the appropriate amount of DMF is added. |

| Low Yield | - Decomposition of the product during workup.- Inefficient removal of byproducts. | - Avoid excessive heating during solvent removal.- Ensure an efficient vacuum is used to remove volatile byproducts. |

| Product Impurity | - Presence of starting material.- Side reactions. | - Ensure the reaction goes to completion.- Purify the product by distillation or recrystallization. |

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Larock, R. C. (1999).

Application Notes and Protocols for Green Chemistry Approaches in Furosemide Intermediate Synthesis

Introduction: The Imperative for Greener Pharmaceutical Synthesis

The pharmaceutical industry is increasingly embracing the principles of green chemistry to mitigate the environmental impact of drug manufacturing.[1] Traditional synthetic routes often involve hazardous reagents, volatile organic solvents, and generate significant waste, posing challenges to sustainability. Furosemide, a potent loop diuretic essential in treating edema and hypertension, serves as a pertinent case study for the implementation of greener synthetic strategies.[2] This document provides a detailed guide for researchers and drug development professionals on innovative, environmentally benign approaches to synthesizing key intermediates of furosemide, focusing on practical protocols and the underlying principles of green chemistry.

The conventional synthesis of furosemide, while effective, is characterized by harsh reaction conditions and the use of chlorinated solvents, contributing to a high Process Mass Intensity (PMI) and a significant environmental footprint.[3][4] This application note will dissect the synthesis of the crucial intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid, and the subsequent condensation with furfurylamine to yield furosemide. We will explore greener alternatives that prioritize solvent substitution, energy efficiency, and waste reduction.

I. Greener Synthesis of the Key Intermediate: 2,4-Dichloro-5-sulfamoylbenzoic Acid

The traditional synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid involves the chlorosulfonation of 2,4-dichlorobenzoic acid followed by amination.[5] While effective, this process often utilizes excess chlorosulfonic acid and hazardous solvents. Here, we present a modified, greener approach and discuss avenues for further improvement.

Traditional vs. Greener Approaches: A Comparative Overview

| Parameter | Traditional Method | Greener Approach | Rationale for Improvement |

| Solvent | Dichloromethane, excess Chlorosulfonic Acid | N-methylpyrrolidone (NMP)[6], High-boiling ethers | Reduced toxicity and volatility, potential for recycle. |

| Catalyst | None (Stoichiometric reagents) | Sodium Sulfate[6] | Catalytic approach reduces reagent excess and waste. |

| Work-up | Aqueous quench and extraction | Direct crystallization, filtration | Minimizes solvent use and simplifies purification. |

| Energy | Prolonged heating | Microwave irradiation | Significant reduction in reaction time and energy consumption. |

Protocol 1: Catalytic Chlorosulfonation and Ammonolysis in a Greener Solvent

This protocol adapts traditional methods by incorporating a catalyst and a more environmentally benign solvent system.

Objective: To synthesize 2,4-dichloro-5-sulfamoylbenzoic acid with reduced environmental impact.

Materials:

-

2,4-dichlorobenzoic acid

-

Chlorosulfonic acid

-

Sodium sulfate (anhydrous)

-

N-methylpyrrolidone (NMP)

-

Aqueous ammonia (25-30%)

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Deionized water

Equipment:

-

Jacketed glass reactor with overhead stirrer, thermometer, and condenser

-

Addition funnel

-

Heating/cooling circulator

-

Filtration apparatus (Büchner funnel)

-

Drying oven

Procedure:

-

Chlorosulfonation:

-

To the reactor, charge 2,4-dichlorobenzoic acid (1 equivalent), sodium sulfate (catalytic amount, e.g., 0.1 equivalent), and NMP.

-

Heat the mixture to 130-140°C under stirring until all solids dissolve.

-

Slowly add chlorosulfonic acid (4-5 equivalents) via the addition funnel, maintaining the temperature between 130-150°C.[5][7]

-

After the addition is complete, maintain the reaction mixture at 140-150°C for 2-4 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

-

Cool the reaction mixture to room temperature.

-

-

Ammonolysis:

-

In a separate vessel, cool aqueous ammonia to 0-5°C.

-

Slowly add the chlorosulfonation reaction mixture to the cold aqueous ammonia, ensuring the temperature does not exceed 10°C.[6]

-

Stir the mixture for 1-2 hours at 0-5°C.

-

-

Precipitation and Purification:

-

Slowly add concentrated hydrochloric acid to the ammonolysis mixture to adjust the pH to 1-2, keeping the temperature below 10°C.[6]

-

Filter the resulting precipitate and wash the filter cake with cold deionized water until the filtrate is neutral.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 2,4-dichloro-5-sulfamoylbenzoic acid.

-

Dry the final product under vacuum.

-

Causality Behind Experimental Choices:

-

The use of NMP as a solvent, while not ideal from a green chemistry perspective due to its reprotoxic properties, is an improvement over more volatile and hazardous chlorinated solvents.[6] Future work should focus on identifying a more sustainable solvent.

-

The catalytic use of sodium sulfate can enhance the reaction rate and reduce the required excess of chlorosulfonic acid.[6]

-

Controlling the temperature during ammonolysis and acidification is crucial to minimize side reactions and ensure the precipitation of a pure product.[6]

Logical Workflow for Greener Intermediate Synthesis

Caption: Workflow for a greener synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid.

II. Microwave-Assisted Green Synthesis of Furosemide

The final step in furosemide synthesis is the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine. Traditional methods often require high temperatures and long reaction times in high-boiling, non-ideal solvents.[8] A significant green improvement is the use of microwave irradiation in combination with greener solvents.[8]

Solvent Selection and Green Metrics

The choice of solvent is critical in green chemistry. A recent study has demonstrated the efficacy of greener solvents like 2-propanol and 2-methyltetrahydrofuran (2-MeTHF) in the microwave-assisted synthesis of furosemide.[8] The environmental performance of these solvents can be quantified using green chemistry metrics.

| Green Metric | Definition | Significance |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Measures the efficiency of a reaction in converting reactant atoms to product atoms.[3] |

| E-Factor | Total weight of waste / weight of product | A simple and widely used metric to quantify waste generation. A lower E-factor is better.[4][9] |

| Process Mass Intensity (PMI) | Total mass in a process / mass of product | A holistic metric that includes all materials used in a process, including solvents and work-up chemicals.[3] |

Protocol 2: Microwave-Assisted Condensation in a Green Solvent

This protocol details a rapid and efficient synthesis of furosemide using microwave technology and a green solvent.

Objective: To synthesize furosemide using a microwave-assisted, green solvent-based approach.

Materials:

-

2,4-dichloro-5-sulfamoylbenzoic acid

-

Furfurylamine

-

Triethylamine (NEt3)

-

2-Methyltetrahydrofuran (2-MeTHF) or 2-Propanol

-

Ethyl acetate

-

Hexane

-

Deionized water

Equipment:

-

Microwave synthesizer

-

Reaction vials suitable for microwave synthesis

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup:

-

Microwave Irradiation:

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a controlled temperature (e.g., 120°C) for a short duration (e.g., 1 hour).[8] Monitor the reaction progress if possible.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the vial to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Perform an extractive work-up with ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography using a mixture of ethyl acetate and hexane to obtain pure furosemide.

-

Comparative Performance Data:

| Solvent | Yield (%) | E-Factor |

| 2-Propanol | 60 | Higher |

| 2-MeTHF | 73 | Lower |

Note: The E-factor is qualitatively described as lower for 2-MeTHF based on higher yield and potentially easier work-up, leading to less solvent waste.[8]

Reaction Pathway for Microwave-Assisted Furosemide Synthesis

Caption: Microwave-assisted synthesis of furosemide from its key intermediate.

III. Future Perspectives: Biocatalysis and Flow Chemistry

While the discussed methods offer significant green advantages, the future of sustainable furosemide synthesis lies in the adoption of even more advanced technologies.

-

Biocatalysis: The use of enzymes, such as hydrolases or transaminases, could offer highly selective and environmentally benign routes to furosemide intermediates.[10] For instance, enzymatic amination could replace the use of aqueous ammonia in the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, potentially operating under milder conditions and reducing waste.[11]

-

Flow Chemistry: Continuous flow reactors provide enhanced heat and mass transfer, allowing for safer and more efficient reactions. Integrating the microwave-assisted condensation into a flow system could enable scalable and automated production of furosemide with minimal solvent usage and improved process control.

Conclusion

The adoption of green chemistry principles in the synthesis of furosemide and its intermediates is not merely an environmental consideration but a strategic imperative for the pharmaceutical industry. The protocols and approaches detailed in this application note, from catalytic reactions in greener solvents to the implementation of microwave technology, offer tangible pathways to reduce waste, improve energy efficiency, and enhance the overall sustainability of furosemide production. Further exploration into biocatalysis and flow chemistry will continue to push the boundaries of green pharmaceutical manufacturing.

References

- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. CN104672114A.

-

Benign-by-design sustainable protocol for the synthesis of furosemide. Sustainable Chemistry and Pharmacy. 2024;39:101600. [Link]

-

Metrics to 'green' chemistry—which are the best?. Green Chemistry. 2002;4(10):521-527. [Link]

-

Green Chemistry & Engineering Metrics. American Chemical Society. [Link]

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. CN100522936C.

- Process for preparing 2-chloro-4-substituted amino-5-sulfamoylbenzoic acid deriv

-

Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules. 2015;20(6):10773-10793. [Link]

-

Metrics to Green Chemistry - Which are the best. Pure and Applied Chemistry. 2014;79(11):1891-1901. [Link]

-

Green Chemistry Metrics, A Review. Molecules. 2022;27(13):4181. [Link]

-

E-Factor. Sheldon.nl. [Link]

-

Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. 2024;15(6):830-838. [Link]

-

Synthesis of new derivatives of 2,4-dichloro-5-sulfamylbenzoic acid. Acta Poloniae Pharmaceutica. 1972;29(6):564-568. [Link]

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. CN1974577A.

-

Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS. 2024. [Link]

- A kind of preparation method of furosemide. CN106117168A.

- Preparation method of furosemide. CN105906589A.

-

How to Calculate E-factor (Green Chem). YouTube. 2022. [Link]

-

Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. Organic Chemistry Portal. [Link]

-

Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. ResearchGate. 2022. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. ResearchGate. 2013. [Link]

-

Microwave-assisted synthesis of furosemide analogs. Eleven compounds.... ResearchGate. [Link]

-

2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. PubChem. [Link]

-

Biocatalytic reductive amination as a route to isotopically labelled amino acids suitable for analysis of large proteins by NMR. Chemical Science. 2023;14(45):12574-12580. [Link]

- Process for the prepar

-

Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. 2021;1. [Link]

-

E factor = Kg waste/Kg product. Royal Society of Chemistry. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]

- 3. Green Chemistry and Engineering Metrics - American Chemical Society [acs.org]

- 4. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 6. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]

- 7. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 8. zenodo.org [zenodo.org]

- 9. Welcome to www.sheldon.nl [sheldon.nl]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Controlling pH for Optimal Precipitation of CAS 30121-66-7

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile (CAS 30121-66-7). Its purpose is to provide in-depth technical guidance on controlling pH levels to achieve optimal precipitation of this compound. By leveraging field-proven insights and established scientific principles, this document will serve as a comprehensive resource for troubleshooting and procedural excellence.

The Critical Role of pH in the Precipitation of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile

The solubility of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile is significantly influenced by pH due to its chemical structure. The molecule contains a pyridine ring, which is basic and can be protonated in acidic conditions. This protonation results in the formation of a more soluble salt. Conversely, in neutral to basic conditions, the compound exists in its non-ionized, less soluble form, which favors precipitation.[1][2] Therefore, precise control over pH is a critical parameter for maximizing the yield and purity of the precipitated product.

Several factors beyond pH can affect the precipitation of organic compounds, including the concentration of reactants, temperature, the choice of solvent, and the rate of mixing.[1] For instance, higher concentrations of the compound will increase the likelihood of precipitation.[1] Temperature also plays a crucial role, as solubility often increases with temperature, meaning that cooling the solution can enhance precipitation.[1] The solvent system is another key consideration; a solvent that readily dissolves the compound will hinder precipitation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the predicted pKa of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile and how does it influence precipitation?

A1: The predicted pKa of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile is approximately 4.08 ± 0.10.[3][4] This value is attributed to the basic nitrogen atom in the pyridine ring.[3] The pKa indicates the pH at which the compound is 50% in its protonated (soluble) form and 50% in its neutral (less soluble) form. To induce precipitation, the pH of the solution should be adjusted to be significantly above the pKa. A general rule of thumb is to adjust the pH to at least two units above the pKa to ensure the compound is predominantly in its neutral, less soluble state.

Q2: What is the optimal pH range for precipitating this compound?

A2: While the ideal pH can be influenced by factors such as solvent composition and temperature, a neutral to slightly basic pH range is generally effective for precipitating 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile. It is recommended to start with a target pH in the range of 7.0 to 8.5 and then optimize for your specific experimental conditions.

Q3: My precipitation yield is low. What are the potential causes and how can I improve it?

A3: Low precipitation yield can stem from several factors:

-

Sub-optimal pH: Ensure the pH is appropriately adjusted to minimize solubility.

-

Low Concentration: The concentration of the compound may be below its solubility limit at the target pH.

-

Inappropriate Solvent: The chosen solvent might be too effective at dissolving the compound.[1]

-

High Temperature: Higher temperatures generally increase solubility, thus reducing the precipitation yield.[1]

To improve the yield, consider optimizing the pH, increasing the initial concentration of the compound, using a less effective solvent (an "anti-solvent"), or lowering the temperature of the solution.[5]

Q4: I am observing an oily precipitate instead of a crystalline solid. What could be the reason?

A4: The formation of an oily or amorphous precipitate, often referred to as "oiling out," can occur when the level of supersaturation is too high, leading to rapid precipitation that doesn't allow for the formation of an ordered crystal lattice.[5] This can be caused by a very rapid change in pH or the addition of an anti-solvent too quickly. To obtain a crystalline solid, it is advisable to adjust the pH slowly with continuous stirring to control the rate of precipitation.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution | Scientific Rationale |

| No Precipitation | Concentration is below the saturation limit. | Increase the concentration of the compound or add an anti-solvent to decrease its solubility. | Precipitation occurs when the concentration of a compound exceeds its solubility in the given solvent system.[6] |

| pH is not in the optimal range. | Carefully adjust the pH to a neutral or slightly basic range while monitoring for the onset of precipitation. | The solubility of ionizable compounds is highly pH-dependent.[7][8] | |

| Low Yield | The temperature is too high. | Cool the solution in an ice bath to decrease the solubility of the compound. | The solubility of many organic compounds decreases with decreasing temperature.[1] |

| The solvent is too effective. | Introduce an anti-solvent to reduce the overall solvating power of the medium. | An anti-solvent is a solvent in which the compound is less soluble, and its addition promotes precipitation.[5][9] | |

| Oily Precipitate | The rate of precipitation is too fast. | Slow down the rate of pH adjustment or the addition of an anti-solvent. | Slower precipitation allows for the orderly arrangement of molecules into a crystal lattice, preventing the formation of an amorphous oil.[5] |

| Impurities are present. | Purify the compound before the precipitation step using techniques like column chromatography. | Impurities can interfere with the crystallization process and lead to the formation of an impure, often oily, product. |

Experimental Protocol: pH-Controlled Precipitation

This protocol provides a standardized workflow for the precipitation of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile.

1. Dissolution:

-

Dissolve the crude 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile in a suitable water-miscible organic solvent (e.g., ethanol, isopropanol).

-

Add an acidic aqueous solution (e.g., dilute HCl) to lower the pH and ensure complete dissolution of the compound in its protonated form.

2. pH Adjustment:

-

With vigorous stirring, slowly add a basic solution (e.g., 1M NaOH) dropwise to the dissolved compound.

-

Continuously monitor the pH of the solution using a calibrated pH meter.

3. Precipitation and Digestion:

-

As the pH approaches the neutral range, the solution will become turbid, indicating the onset of precipitation.

-

Continue the slow addition of the base until the target pH (e.g., 8.0) is reached.

-

Allow the mixture to stir for a period of time (a process known as digestion or aging) to allow the crystals to grow and mature, which can improve their filterability and purity.[6]

4. Isolation and Drying:

-

Isolate the precipitate by vacuum filtration.

-

Wash the filter cake with deionized water to remove any residual salts.

-

Dry the precipitate under vacuum at an appropriate temperature to remove any remaining solvent.[10]

Visualizing the Precipitation Workflow

Caption: A generalized workflow for the pH-controlled precipitation of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile.

pH and Solubility Relationship

Caption: The relationship between pH and the solubility of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile.

References

-

ChemBK. (2024, April 9). 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile Request for Quotation. Retrieved from [Link]

-

Patil, S. (n.d.). Precipitation reaction and its factor - organic reaction. Sathee Forum. Retrieved from [Link]

-

Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]

-

BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]

-

Wikipedia. (n.d.). Precipitation (chemistry). Retrieved from [Link]

- U.S. Patent No. US20100041906A1. (2010). Method for the precipitation of organic compounds. Google Patents.

-

Al-Obaidi, H., & Buckle, M. (2022). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 12(7), 941. [Link]

-

Chemistry LibreTexts. (2022, October 30). 8.2: Precipitation Gravimetry. Retrieved from [Link]

-

Gao, Y., et al. (2018). Application of precipitation methods for the production of water-insoluble drug nanocrystals: production techniques and stability of nanocrystals. Journal of Pharmacy and Pharmacology, 70(5), 607-621. [Link]

-

Zang, Y., et al. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. ACS Omega, 7(3), 3047-3055. [Link]

-

Ghafourian, T., & Zolfaghari, R. (2014). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 14(10), 5036-5044. [Link]

Sources

- 1. Precipitation reaction and its factor - organic reaction | Sathee Forum [forum.prutor.ai]

- 2. bia.si [bia.si]

- 3. Buy 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile | 5005-37-8 [smolecule.com]

- 4. chembk.com [chembk.com]

- 5. US20100041906A1 - Method for the precipitation of organic compounds - Google Patents [patents.google.com]

- 6. Precipitation (chemistry) - Wikipedia [en.wikipedia.org]

- 7. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media [mdpi.com]

- 9. Application of precipitation methods for the production of water-insoluble drug nanocrystals: production techniques and stability of nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

Validation & Comparative

Technical Comparison Guide: FTIR Spectral Interpretation of 2-Chloro-5-dimethylsulfamoyl-benzoic Acid

Executive Summary & Comparison Scope

2-Chloro-5-dimethylsulfamoyl-benzoic acid (CAS: 37088-27-0) is a critical pharmacophore intermediate, often utilized in the synthesis of sulfonamide-class diuretics and antihypertensive agents. In drug development, its rigorous identification is paramount to ensure the absence of precursors (2-chlorobenzoic acid) and hydrolytic byproducts.

This guide moves beyond basic peak listing to provide a comparative performance analysis . We evaluate the FTIR spectral fingerprint of the target compound against its primary synthetic precursors and compare sampling methodologies (ATR vs. Transmission) to establish a robust Quality Control (QC) protocol.

The "Alternatives" in Analysis

For this specific molecule, the "alternatives" are defined as:

-

Structural Precursors: Distinguishing the target from 2-chlorobenzoic acid (starting material).

-

Methodological Approaches: Comparing Diamond ATR (Rapid QC) vs. KBr Pellet Transmission (Polymorph/Detailed Structural Analysis).

Theoretical Framework & Spectral Architecture

The infrared spectrum of 2-Chloro-5-dimethylsulfamoyl-benzoic acid is a superposition of three distinct vibrational domains. Understanding the causality of these vibrations is essential for accurate interpretation.

Domain A: The Carboxylic Acid Core ( )

-

Mechanism: Strong hydrogen bonding leads to broad O-H stretching and Fermi resonance.

-

Diagnostic: The Carbonyl (

) stretch is the "anchor" peak. In solid state, it exists primarily as a centrosymmetric dimer, shifting the frequency lower than its monomeric form.

Domain B: The Sulfamoyl Moiety ( )

-

Mechanism: The sulfonyl group exhibits strong asymmetric and symmetric stretching vibrations.

-

Critical Distinction: Unlike primary sulfonamides (

), the dimethyl substitution removes N-H stretching bands. The absence of sharp peaks at 3200–3400 cm⁻¹ is the primary confirmation of complete N-methylation.

Domain C: The Aryl Chloride ( )

-

Mechanism: The heavy chlorine atom creates a low-frequency "fingerprint" vibration, coupled with the aromatic ring breathing modes.

Comparative Analysis 1: Target vs. Precursor

Objective: Validate reaction completion from 2-chlorobenzoic acid to the 5-dimethylsulfamoyl derivative.

| Functional Group | 2-Chlorobenzoic Acid (Precursor) | 2-Chloro-5-dimethylsulfamoyl-benzoic acid (Target) | Spectral Shift / Diagnostic Action |

| N-H / O-H Region (3500–2500 cm⁻¹) | Broad O-H (Acid) only. | Broad O-H (Acid) + C-H (Methyl) ~2950 cm⁻¹ | Look for: Appearance of aliphatic C-H shoulder on the broad OH band. Absence of: Sharp N-H bands (confirms dimethylation). |

| Carbonyl ( | ~1680–1700 cm⁻¹ | ~1690–1710 cm⁻¹ | Slight blue shift due to electron-withdrawing nature of the |

| Sulfonyl ( | Absent | Asymmetric: 1330–1370 cm⁻¹Symmetric: 1150–1190 cm⁻¹ | Primary Indicator: Two strong, new bands appear in the target spectrum. |

| Aromatic Region | Ortho-substitution pattern (740 cm⁻¹) | 1,2,5-Substitution pattern | Complexity increases in the 600–900 cm⁻¹ region. |

Decision Logic for Purity

If peaks at 1350 cm⁻¹ and 1170 cm⁻¹ are weak or absent

Comparative Analysis 2: ATR vs. KBr Transmission

Objective: Select the optimal workflow for routine QC vs. detailed structural elucidation.

| Feature | Diamond ATR (Recommended for QC) | KBr Pellet (Recommended for R&D) |

| Sample Prep | None (Direct solid contact). | Grinding with KBr, pressing pellet. |

| Pathlength | ~2 µm (Depth of penetration). | Variable (depends on thickness). |

| Resolution | Good, but intensity decreases at high wavenumbers. | Excellent across full range. |

| Artifacts | Diamond absorption ~2000–2300 cm⁻¹. | Moisture uptake (Water bands), Christiansen effect. |

| Verdict | Superior for Routine ID. The speed and lack of sample prep outweigh the minor resolution loss. | Superior for Polymorph Screening. Essential when subtle shifts in lattice packing need to be observed. |

Detailed Spectral Interpretation Guide

Characteristic Peak Assignments (Solid State)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Interpretation Notes |

| 3300–2500 | Carboxylic Acid O-H | Stretch (Broad) | Characteristic "Hairy Beard" shape due to H-bonding dimer. |

| 2980–2850 | Methyl C-H ( | Stretch (Asym/Sym) | Distinct aliphatic signal; differentiates from non-alkylated precursors. |

| 1710–1690 | Carboxylic Acid | Stretch | Strong intensity.[1] Electron-withdrawing |

| 1600, 1570 | Aromatic Ring | Skeletal vibrations of the benzene ring. | |

| 1370–1330 | Sulfonyl | Asymmetric Stretch | Key ID Peak. Very strong intensity. |

| 1190–1150 | Sulfonyl | Symmetric Stretch | Key ID Peak. Often split or accompanied by C-N vibrations. |

| 1280–1250 | C-O (Acid) | Stretch | Coupled with O-H in-plane bending. |

| 950–900 | S-N | Stretch | Moderate intensity; confirms the sulfonamide linkage. |

| 760–740 | C-Cl | Stretch | Characteristic of ortho-chloro substitution. |

Experimental Protocol: Validated ATR-FTIR Workflow

Scope: Routine identification of 2-Chloro-5-dimethylsulfamoyl-benzoic acid powder.

Equipment

-

Spectrometer: FTIR with DTGS detector (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

-

Accessory: Single-bounce Diamond ATR.

-

Resolution: 4 cm⁻¹.

-

Scans: 32 (Background), 32 (Sample).

Step-by-Step Methodology

-

System Check: Ensure energy throughput is >70% on the open crystal. Collect a background air spectrum.

-

Sample Loading: Place approximately 5–10 mg of the white crystalline powder onto the center of the diamond crystal.

-

Compression: Apply pressure using the anvil clamp.

-

Critical: Monitor the live preview. Apply force until the strongest peak (Carbonyl ~1700 cm⁻¹) reaches 0.4 – 0.7 Absorbance units . Do not over-compress, as this can damage the crystal or shift pressure-sensitive bands.

-

-

Acquisition: Collect the sample spectrum.

-

Post-Processing:

-

Apply ATR Correction (if comparing to KBr library data).

-

Baseline Correct (if necessary, usually linear).

-

-

Cleaning: Wipe crystal with Isopropanol (IPA). Verify no carryover by running a quick scan.

Visualizations & Logic Flows

Diagram 1: Synthesis & Impurity Tracking Logic

This diagram illustrates how FTIR is used to track the synthesis from the precursor and identify potential failures (e.g., hydrolysis or incomplete reaction).

Caption: Spectral tracking of synthetic pathway. Green path indicates successful conversion monitored by SO2 and Methyl-CH bands.

Diagram 2: Spectral Validation Decision Tree

A self-validating logic flow for the analyst to confirm identity.

Caption: Logic gate for QC release. Note that the ABSENCE of NH bands is a critical quality attribute for the dimethyl variant.

References

-

National Institute of Standards and Technology (NIST). Benzoic acid, 2-chloro- (CAS 118-91-2) Infrared Spectrum. NIST Chemistry WebBook. Available at: [Link]

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for functional group frequency assignments).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text on aryl and sulfonamide shifts).

Sources

Comparative Mass Spectrometry Profiling: Desamino-Metribuzin (DA) vs. Parent Triazinone Herbicides

This guide addresses the mass spectrometry profiling of Desamino-Metribuzin , the primary metabolite of the herbicide Metribuzin.

Advisory on CAS 30121-66-7: The CAS number provided (30121-66-7) is mathematically invalid (checksum failure) and does not correspond to a registered chemical substance. Based on the suffix similarity and the context of mass spectrometry fragmentation inquiries, this guide focuses on Desamino-Metribuzin (CAS 35045-02-4) , a critical analyte in residue monitoring often confused with its parent compound or other metabolites in complex matrices.

Executive Summary

This guide provides a technical comparison of the fragmentation behavior of Desamino-Metribuzin (DA) against its parent compound, Metribuzin. Designed for analytical chemists, it details the specific MS/MS transitions, ionization mechanisms, and critical extraction protocols required to distinguish the metabolite from the parent in environmental and biological matrices.

Structural & Mechanistic Characterization

To accurately interpret fragmentation patterns, one must first understand the structural modifications driving the ionization behavior.

| Feature | Desamino-Metribuzin (DA) | Metribuzin (Parent) | Differentiation Logic |

| CAS Number | 35045-02-4 | 21087-64-9 | DA lacks the N-amino group at position 4. |

| Formula | Mass shift of -15 Da (Loss of -NH). | ||

| Mol. Weight | 199.27 g/mol | 214.29 g/mol | Distinct precursor ions prevent crosstalk. |

| Precursor Ion | [M+H]⁺ = 200.1 | [M+H]⁺ = 215.1 | Primary selection filter in Q1. |

| LogP | ~2.5 (More lipophilic) | 1.7 | DA elutes later on C18 columns. |

Fragmentation Mechanism

Unlike the parent Metribuzin, which readily loses the amino group during fragmentation, Desamino-Metribuzin is already deaminated. Its fragmentation is dominated by the stability of the tert-butyl group and the triazine ring cleavage.

-

Primary Loss (-56 Da): The most abundant product ion arises from the loss of the tert-butyl group (

) as isobutene. This is the standard Quantifier transition. -

Secondary Loss (-28 Da): A competitive pathway involves the loss of

(carbonyl) or -

Tertiary Formation (m/z 57): At high collision energies, the tert-butyl cation itself (

) becomes a dominant species.

MS/MS Fragmentation Pathway (Visualization)

The following diagram illustrates the collision-induced dissociation (CID) pathway for Desamino-Metribuzin, highlighting the critical transitions for MRM method development.

Caption: CID fragmentation pathway of Desamino-Metribuzin (m/z 200.1) in ESI+ mode.

Comparative Performance & Alternatives

When developing a multi-residue method, choosing the correct transitions is vital to avoid false positives from matrix interferences.

| Parameter | Desamino-Metribuzin (Target) | Metribuzin (Alternative) | Diketo-Metribuzin (Metabolite) |

| Ionization Mode | ESI (+) | ESI (+) | ESI (+) / APCI |

| Quant Transition | 200.1 → 144.1 | 215.1 → 173.1 | 185.1 → 157.1 |

| Qual Transition | 200.1 → 57.1 | 215.1 → 145.1 | 185.1 → 84.1 |

| Collision Energy | 20–25 eV | 15–20 eV | 25–30 eV |

| Matrix Sensitivity | Moderate (Lipophilic) | High (Polar) | Low (Very Polar) |

| Retention (C18) | ~5.5 min | ~4.2 min | ~2.8 min |

Key Insight: Desamino-Metribuzin is significantly less polar than the parent. In Reverse Phase (RP) chromatography, it will elute after Metribuzin. This retention time gap is a critical self-validation check—if your "metabolite" peak co-elutes with the parent, it is likely an in-source fragment of the parent, not the metabolite itself.

Validated Experimental Protocol

This protocol utilizes a modified QuEChERS approach optimized for triazinones, ensuring recovery of both the parent and the desamino metabolite.

Step 1: Sample Extraction (QuEChERS Citrate)

-

Weigh 10.0 g of homogenized sample (soil or vegetable matrix) into a 50 mL centrifuge tube.

-

Add 10 mL acetonitrile (MeCN) containing 1% acetic acid.

-

Why: Acidification stabilizes the triazinone ring and improves recovery of the diketo-metabolites.

-

-

Add internal standard (e.g., Metribuzin-d3).

-

Add salts: 4g

, 1g -

Shake vigorously for 1 min and centrifuge at 4000 rpm for 5 min.

Step 2: Clean-up (dSPE)

-

Transfer 1 mL of supernatant to a dSPE tube containing 150 mg

and 25 mg PSA (Primary Secondary Amine).-

Caution: Do not use excessive PSA if analyzing acidic metabolites (like Diketo), but for Desamino (neutral), PSA removes organic acids effectively.

-

-

Vortex for 30s and centrifuge.

Step 3: LC-MS/MS Acquisition

-

Column: C18 (100mm x 2.1mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Gradient: 10% B (0-1 min) → 90% B (8 min) → Hold (2 min).

-

Flow Rate: 0.3 mL/min.

Self-Validating Logic:

Calculate the Ion Ratio (

References

-

U.S. Environmental Protection Agency (EPA). (1998). Metribuzin: Reregistration Eligibility Decision (RED). Office of Prevention, Pesticides and Toxic Substances.

-

HPC Standards. (n.d.). Metribuzin-desamino Reference Standard Data Sheet. (Confirming CAS 35045-02-4).

-

Henriksen, T., et al. (2002). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry. Journal of Chromatography A.

certified reference standards for 2-Chloro-5-dimethylsulfamoyl-benzoic acid

This guide provides a technical analysis of reference standard options for 2-Chloro-5-dimethylsulfamoyl-benzoic acid (CAS 37088-27-0), a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals (e.g., diuretics, hypolipidemics).

Given the limited availability of pharmacopeial (USP/EP) Certified Reference Materials (CRMs) for this specific intermediate, this guide focuses on the qualification of analytical standards to meet ISO 17034 and ICH Q7/Q11 regulatory expectations.

Executive Summary: The Reference Standard Landscape

For niche intermediates like 2-Chloro-5-dimethylsulfamoyl-benzoic acid, researchers rarely find "off-the-shelf" ISO 17034 CRMs. The industry standard practice is to purchase a high-purity commercial sample and qualify it in-house as a Primary Reference Standard.

Comparison of Available Grades:

| Feature | Option A: ISO 17034 CRM | Option B: Commercial Analytical Standard | Option C: Research Grade Chemical |

| Availability | Extremely Rare for this CAS | Moderate (Specialty Suppliers like TRC, LGC) | High (General Chemical Suppliers) |

| Purity | Certified Value (e.g., 99.8% ± 0.3%) | Nominal Purity (e.g., >98%) | Approximate (e.g., ~95%) |

| Traceability | SI Units (NIST/NMI) | Vendor's Internal Standard | None |

| Uncertainty | Explicitly Stated ( | Not Provided | Not Provided |

| Use Case | Dispute resolution, instrument calibration | Routine QC, method validation | Early-stage synthesis, R&D |

| Recommendation | Gold Standard (If found) | Recommended (With in-house verification) | Not Recommended for GMP work |

Technical Comparison & Qualification Strategy

When a Pharmacopeial CRM is unavailable, you must establish a Primary Reference Standard . This requires a "Mass Balance" approach or Quantitative NMR (qNMR).